molecular formula C6H11NO2 B089729 Methyl 3-(1-aziridinyl)propionate CAS No. 1073-77-4

Methyl 3-(1-aziridinyl)propionate

Cat. No. B089729
CAS RN: 1073-77-4
M. Wt: 129.16 g/mol
InChI Key: IKMSGGHCWBSOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-aziridinyl)propionate, also known as MAP, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. MAP is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing a nitrogen atom.

Mechanism Of Action

The mechanism of action of Methyl 3-(1-aziridinyl)propionate is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to DNA damage and cell death.

Biochemical And Physiological Effects

Methyl 3-(1-aziridinyl)propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA repair, which can lead to increased DNA damage and cell death.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3-(1-aziridinyl)propionate in lab experiments is its potent cytotoxic effects on cancer cells. However, one limitation is that it can also be toxic to normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 3-(1-aziridinyl)propionate, including the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer treatments, and the exploration of its potential use in other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(1-aziridinyl)propionate and to identify any potential side effects or limitations of its use.

Synthesis Methods

Methyl 3-(1-aziridinyl)propionate can be synthesized through a variety of methods, including the reaction of 3-bromo-propionic acid with sodium azide, followed by methylation with dimethyl sulfate. Other methods include the reaction of 3-bromo-propionic acid with sodium azide, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

Methyl 3-(1-aziridinyl)propionate has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. Methyl 3-(1-aziridinyl)propionate has also been shown to inhibit the growth of tumors in animal models.

properties

CAS RN

1073-77-4

Product Name

Methyl 3-(1-aziridinyl)propionate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3

InChI Key

IKMSGGHCWBSOOO-UHFFFAOYSA-N

SMILES

COC(=O)CCN1CC1

Canonical SMILES

COC(=O)CCN1CC1

Other CAS RN

1073-77-4

Origin of Product

United States

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